CAS number for cinnamyl cinnamate
CAS number for cinnamyl cinnamate
An In-Depth Technical Guide to Cinnamyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl cinnamate (CAS No. 122-69-0) is an aromatic ester naturally present in sources like storax and cinnamon bark.[1] Beyond its established use as a fixative and fragrance component in the cosmetic and food industries, the broader class of cinnamates is gaining significant attention for a wide range of biological activities.[1][2][3] These activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, position cinnamyl cinnamate and its derivatives as compounds of interest for pharmaceutical and nutraceutical research.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and biological significance of cinnamyl cinnamate, tailored for professionals in drug discovery and development.
Compound Identification and Physicochemical Properties
Cinnamyl cinnamate, also known as styracin, is the ester formed from cinnamyl alcohol and cinnamic acid.[6]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 122-69-0[7][8] |
| Molecular Formula | C₁₈H₁₆O₂[7][8] |
| Molecular Weight | 264.32 g/mol [7] |
| IUPAC Name | (2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate[6] |
| Synonyms | Styracin, Phenylallyl cinnamate, Cinnamic acid cinnamyl ester[6][7] |
Table 2: Physicochemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Appearance | White or colorless crystals or powder.[7][9] | | Odor | Faintly sweet, balsamic, floral.[1][7] | | Melting Point | 42-45 °C[3][7] | | Boiling Point | 370 °C[7] | | Solubility | Insoluble in water and glycerol; Soluble in ethanol, ether, benzene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][9] | | LogP | 4.45[7] |
Synthesis of Cinnamyl Cinnamate
The primary route for synthesizing cinnamyl cinnamate is through the esterification of cinnamic acid with cinnamyl alcohol.[2] Several methods exist, each with distinct advantages regarding yield, reaction conditions, and environmental impact.
Comparison of Synthetic Methods
The choice of synthetic method often depends on the desired scale, purity requirements, and available reagents.
Table 3: Comparison of Key Synthesis Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Key Features |
|---|---|---|---|---|---|---|
| Steglich Esterification | DCC, DMAP | Anhydrous DCM | Room Temp. | ~1.5 hours | High | High yield, mild conditions, but produces dicyclohexylurea (DCU) byproduct.[2] |
| Modified Steglich (EDC) | EDC, DMAP | Acetonitrile | 40-45 °C | ~45 minutes | ~70% | Greener solvent, faster reaction, water-soluble carbodiimide simplifies purification.[2][4] |
| Acyl Halide Method | Thionyl Chloride, Cinnamyl Alcohol | Organic Solvent | 30-70 °C | 6-8 hours | ~81-92% | Traditional, high-yield method, but involves corrosive and hazardous reagents (thionyl chloride, HCl gas).[2][10][11] |
| Transesterification | Methyl Cinnamate, Potassium Carbonate | N/A | High Pressure | Long | Variable | Can be used but often requires high pressure and extensive purification.[10] |
Experimental Protocols
The following are detailed protocols for common laboratory-scale synthesis.
Protocol 1: Steglich Esterification [2]
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate ester formation under mild conditions.
-
Materials:
-
Cinnamic acid (1 mmol)
-
Cinnamyl alcohol (1 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
In a separate flask, dissolve cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).
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Add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for approximately 1.5 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Upon completion, the white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a silica gel plug, washing with DCM to remove the DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude cinnamyl cinnamate product, which can be further purified if necessary.
-
Protocol 2: Acyl Halide Method [2][11]
This is a two-step process involving the creation of a more reactive acyl chloride intermediate.
-
Step 1: Synthesis of Cinnamoyl Chloride
-
In a flask equipped with a reflux condenser and a gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).
-
Stir the mixture. The reaction may begin at a low temperature (-5 to 40 °C) and then be slowly warmed to 30-40 °C for 2 hours, followed by heating to 60-70 °C for 3-5 hours.[11]
-
After the reaction is complete, cool the mixture and remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.
-
Collect the cinnamoyl chloride product via vacuum distillation (e.g., at 125-134 °C under -0.098 Mpa).[11]
-
-
Step 2: Esterification
-
Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.
-
Warm the solution to 30-50 °C with stirring.
-
Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.
-
Continue stirring the reaction for an additional 3 hours.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
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The crude cinnamyl cinnamate can be purified by recrystallization from methanol or ethanol.[11]
-
Synthesis Workflow Diagrams
Caption: Workflow for Steglich Esterification using DCC.
Caption: Two-step workflow for the Acyl Halide synthesis method.
Biological Activities and Therapeutic Potential
While research on cinnamyl cinnamate itself is specific, the broader family of cinnamic acid derivatives is known for a multitude of biological activities relevant to drug development.[2][4][12] These compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5]
-
Antimicrobial Activity: Cinnamates exhibit broad-spectrum activity against various bacteria and fungi.[5] The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] Studies on synthetic cinnamates have shown that esters are often more bioactive than amides, with butyl cinnamate demonstrating a potent antifungal profile.[13][14][15]
-
Anti-inflammatory Activity: Cinnamic acid derivatives can modulate key inflammatory pathways.[5] Their action is linked to the inhibition of pro-inflammatory mediators, making them candidates for addressing chronic inflammatory diseases.[5]
-
Anticancer Activity: Cinnamates have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.[5] These effects are achieved by modulating signaling pathways that control the cell cycle and cell death.[5]
-
Antioxidant and Neuroprotective Properties: The phenolic structure of many cinnamates allows them to act as potent antioxidants by scavenging free radicals and reducing oxidative stress.[5] This activity underlies their potential as neuroprotective agents, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.[5]
General Signaling Pathway for Anti-inflammatory Action
Cinnamates can interfere with inflammatory cascades, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: General anti-inflammatory action of cinnamates via NF-κB pathway inhibition.
Applications in Drug Development and Research
The diverse biological profile of cinnamates makes them attractive scaffolds for drug discovery.[12]
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Lead Compounds: Cinnamyl cinnamate and its derivatives can serve as starting points for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation.[3][14]
-
Functional Ingredients: Due to their antimicrobial and antioxidant properties, these compounds are being explored as natural preservatives in pharmaceutical and cosmetic formulations.[3]
-
Flavoring and Fragrance: In pharmaceutical formulations, cinnamyl cinnamate can be used as a flavoring agent to improve palatability or as a fragrance to mask unpleasant odors.[1][9]
Conclusion
Cinnamyl cinnamate is a well-characterized compound with established applications and significant potential for further development. Its straightforward synthesis and the potent biological activities associated with the cinnamate structural motif make it a valuable molecule for researchers in medicinal chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanisms of action of cinnamyl cinnamate and optimizing its structure to enhance therapeutic efficacy and selectivity for various disease targets.
References
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- 9. alfa-industry.com [alfa-industry.com]
- 10. Page loading... [guidechem.com]
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- 12. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
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